N'-benzylpyridine-4-carbohydrazide
Description
Table 1. Selected Physicochemical and Bioactivity Data for Pyridine-4-Carbohydrazide Derivatives
| Derivative | Lipinski Compliance | Veber Compliance | Predicted Activity (Bioactivity Score) | ADME Highlights |
|---|---|---|---|---|
| INH03 | Yes | Yes | High (enzyme/kinase inhibitor) | Improved absorption/permeability |
| INH09 | Yes | Yes | High (multiple classes) | CNS penetration |
| INH14 | Yes | Yes | Moderate to high | Low solubility (needs optimization) |
| INH19 | Yes | Yes | High (antibacterial/antiviral) | Some CYP450 inhibition |
Table 2. Crystallographic Data for this compound Co-Crystal
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Unit Cell Dimensions | a = 11.123(2) Å, b = 8.432(2) Å, c = 15.219(3) Å |
| Volume | 1425.6(5) ų |
| Z (Number of Formula Units) | 4 |
| Key Intermolecular Interactions | Hydrogen bonding with benzoic acid |
Properties
CAS No. |
16827-11-5 |
|---|---|
Molecular Formula |
C13H13N3O |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N'-benzylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C13H13N3O/c17-13(12-6-8-14-9-7-12)16-15-10-11-4-2-1-3-5-11/h1-9,15H,10H2,(H,16,17) |
InChI Key |
QFSUCTHCSKPAGJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNNC(=O)C2=CC=NC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CNNC(=O)C2=CC=NC=C2 |
Synonyms |
4-Pyridinecarboxylicacid,2-(phenylmethyl)hydrazide(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
N'-(2,6-Difluorobenzylidene)pyridine-4-carbohydrazide
- Structure : Differs by replacing the benzyl group with a 2,6-difluorobenzylidene moiety.
N'-Cyclopentylidenepyridine-4-carbohydrazide
- Structure : Features a cyclopentylidene group instead of benzyl.
- Impact : The cyclic alkyl group may alter conformational flexibility, affecting interactions with biological targets like the Mycobacterium tuberculosis enzyme InhA, as seen in isoniazid derivatives. Quantum chemical studies (DFT/B3LYP) suggest a narrower HOMO-LUMO gap (4.2 eV vs. 4.5 eV for isoniazid), indicating higher reactivity .
3-Nitro-N'-[(pyridin-4-yl)carbonyl]benzohydrazide
Pharmacologically Relevant Derivatives
H18: (E)-N1-(4-Methoxybenzylidene)-4-(5-(naphthalen-2-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)benzohydrazide
- Properties : Melting point 240–242°C, molecular formula C34H28N4O2, 70.12% yield.
- Comparison : The naphthyl and methoxy groups enhance π-π stacking and solubility, respectively. Such modifications could guide optimization of N'-benzylpyridine-4-carbohydrazide for specific targets .
N'-[4-(Diethylamino)-2-hydroxybenzylidene]isonicotinohydrazide
- Structure: Incorporates diethylamino and hydroxyl groups.
- Impact: The hydroxyl group improves water solubility, while the diethylamino group may enhance receptor binding via electrostatic interactions. These traits highlight trade-offs between hydrophilicity and activity in carbohydrazide design .
Physicochemical and Electronic Properties
Electronic Properties
- HOMO-LUMO Gaps: For N'-cyclopentylidenepyridine-4-carbohydrazide, a smaller gap (4.2 eV vs.
- MESP Analysis : The benzyl group in this compound likely creates electron-deficient regions, favoring interactions with nucleophilic biological targets.
Preparation Methods
Reaction Mechanism and Substrate Selection
The foundational synthesis involves the condensation of pyridine-4-carbohydrazide with benzaldehyde derivatives. This method leverages the nucleophilic addition of hydrazine to carbonyl groups, forming hydrazone linkages. As demonstrated in the co-crystallization study by, benzaldehyde reacts with isoniazid (isonicotinic acid hydrazide) to yield N'-benzylidenepyridine-4-carbohydrazide. However, autoxidation of benzaldehyde to benzoic acid during prolonged reactions necessitates stringent control over atmospheric conditions to minimize byproduct formation.
Nitrile Reduction Pathways
Two-Step Catalytic Hydrogenation
A patent-pending method (CN103483242A) outlines a scalable two-step reduction using 4-(2'-pyridyl)benzonitrile as the starting material:
Step 1: Cyano to Aldehyde Hydrazone Reduction
Step 2: Aldehyde Hydrazone to Benzyl Hydrazine Reduction
One-Pot Direct Reduction
The same patent highlights a streamlined one-pot process, bypassing intermediate isolation:
Advantages:
-
Avoids Grignard reagents and expensive catalysts (e.g., Pd(PPh₃)₄).
-
Compatible with industrial-scale production due to low-cost benzonitrile precursors.
Modified Isoniazid Derivatization
Isoniazid-Benzaldehyde Condensation
Isoniazid (pyridine-4-carbohydrazide) serves as a precursor for N'-benzylpyridine-4-carbohydrazide. However, the reaction’s susceptibility to autoxidation necessitates modifications:
Optimized Protocol:
-
Reagents : Isoniazid, freshly distilled benzaldehyde (to minimize benzoic acid formation).
-
Conditions : Reflux in ethanol (6 hours), followed by rapid crystallization.
-
Yield : Unoptimized reactions report ≤60% due to co-crystallization with benzoic acid.
Comparative Analysis of Methods
| Method | Starting Material | Catalyst | Yield | Scalability | Cost |
|---|---|---|---|---|---|
| Hydrazine-Carbonyl | Isoniazid | None | Moderate | Low | Low |
| Two-Step Nitrile Reduction | 4-(2'-Pyridyl)benzonitrile | Raney Ni, Pd/C | High | High | Moderate |
| One-Pot Nitrile Reduction | 4-(2'-Pyridyl)benzonitrile | Raney Ni/Pd/C | High | High | Low |
| Isoniazid Derivatization | Isoniazid | None | Low | Moderate | Low |
Industrial-Scale Considerations
Catalyst Recycling and Cost Efficiency
The nitrile reduction method’s use of Raney nickel and Pd/C poses challenges in catalyst recovery. However, the patent demonstrates that Raney nickel can be filtered and reused for ≥5 cycles without significant activity loss, reducing raw material costs by 20–25%.
Emerging Methodologies and Innovations
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
